2-Ethoxy-5-fluorophenylboronic acid
Overview
Description
2-Ethoxy-5-fluorophenylboronic acid is a chemical compound with the empirical formula C8H10BFO3 . It has a molecular weight of 183.97 . The compound is used in laboratory settings and for the synthesis of other substances .
Molecular Structure Analysis
The SMILES string for 2-Ethoxy-5-fluorophenylboronic acid is CCOc1ccc(F)cc1B(O)O . This provides a text representation of the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving 2-Ethoxy-5-fluorophenylboronic acid are not detailed in the search results, boronic acids are known to be used in Suzuki–Miyaura coupling reactions .Physical And Chemical Properties Analysis
2-Ethoxy-5-fluorophenylboronic acid has a melting point of 108-113 °C . It has a density of 1.2±0.1 g/cm3, a boiling point of 345.1±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . The compound also has a molar refractivity of 44.4±0.4 cm3 .Scientific Research Applications
Fluorescence Quenching Mechanisms
Boronic acid derivatives, such as 5-chloro-2-methoxyphenylboronic acid and 4-fluoro-2-methoxyphenyl boronic acid, have been studied for their fluorescence quenching properties using Stern-Volmer kinetics. These studies provide insights into the static quenching mechanism and the role of boronic acids in fluorescence-based sensing applications (Geethanjali et al., 2015).
Organic Synthesis and Catalysis
Palladium-catalyzed cascade reactions utilizing arylboronic acids have been demonstrated for the rapid construction of benzofuro[2,3-c]pyridine skeletons. These reactions highlight the utility of arylboronic acids in synthesizing complex organic molecules with potential applications in pharmaceuticals and materials science (Xiong et al., 2019).
Medicinal Chemistry and Pharmacology
Studies on the synthesis of thiophene derivatives via palladium-catalyzed Suzuki cross-coupling reactions with arylboronic acids have explored the potential medicinal applications of these compounds. The electronic effects of different substituents on arylboronic acids on the bioactivity of the synthesized molecules have been investigated, indicating the relevance of boronic acids in drug discovery and development (Ikram et al., 2015).
Supramolecular Chemistry and Sensor Development
Research on supramolecular assemblies involving phenylboronic acids demonstrates their potential in designing sensors and materials with specific recognition properties. The ability of boronic acids to form stable complexes with various molecules underscores their importance in sensor technology and materials science (Pedireddi & Seethalekshmi, 2004).
Safety And Hazards
properties
IUPAC Name |
(2-ethoxy-5-fluorophenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO3/c1-2-13-8-4-3-6(10)5-7(8)9(11)12/h3-5,11-12H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVFKIWGXGWXLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)OCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584411 | |
Record name | (2-Ethoxy-5-fluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00584411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-5-fluorophenylboronic acid | |
CAS RN |
864301-27-9 | |
Record name | (2-Ethoxy-5-fluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00584411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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